

# Spectroscopic Analysis of 4-Methyl-3-penten-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

Cat. No.: B1582873

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This guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-penten-2-ol** (CAS No: 4325-82-0), a valuable intermediate in organic synthesis.<sup>[1][2]</sup> The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methyl-3-penten-2-ol**, facilitating easy reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly found in search results		

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly found in search results	

Note: While search results confirm the existence of NMR spectra for this compound, specific peak assignments and chemical shifts were not available in the provided snippets. The tables are included as a template for where such data would be presented.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-3-penten-2-ol** is characterized by the following significant absorption bands.<sup>[2]</sup>

### IR Absorption Data

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~3400 (broad)	O-H stretch (alcohol)
~2970	C-H stretch (alkane)
~1670	C=C stretch (alkene)
~1375	C-H bend (alkane)
~1100	C-O stretch (alcohol)

Note: The exact peak values can vary slightly depending on the experimental conditions.

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.<sup>[3]</sup>

### Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
100	Molecular Ion [M] <sup>+</sup>
85	[M - CH <sub>3</sub> ] <sup>+</sup>
82	[M - H <sub>2</sub> O] <sup>+</sup>
67	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation) - Base Peak

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid alcohol sample.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sample Preparation:
  - Accurately weigh approximately 5-20 mg of the **4-Methyl-3-penten-2-ol** sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) into a clean, dry vial.[\[7\]](#)
  - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solvent should completely dissolve the sample.[\[7\]](#)
  - Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogeneous solution.[\[7\]](#)
  - Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[\[7\]](#)
  - Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.[\[7\]](#)
- Data Acquisition:

- Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- For  $^{13}\text{C}$  NMR, a sufficient number of scans (e.g., 64 or more) should be set to obtain a good signal-to-noise ratio, with an appropriate repetition time.[5]
- Acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  NMR spectra. A "D<sub>2</sub>O shake" can be performed to confirm the -OH proton signal; adding a drop of D<sub>2</sub>O will cause the alcohol proton peak to disappear from the  $^1\text{H}$  spectrum.[8]
- Data Processing:
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

The following protocol is for obtaining an IR spectrum of a neat liquid sample using the thin-film capillary cell method.[9][10][11][12]

- Sample Preparation:
  - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture contamination.[9]

- Using a pipette, place one or two drops of neat **4-Methyl-3-penten-2-ol** onto the center of one salt plate.[\[9\]](#)[\[12\]](#)
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[\[9\]](#)[\[11\]](#)
- Data Acquisition:
  - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[\[9\]](#)[\[12\]](#)
  - First, acquire a background spectrum of the empty instrument to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.[\[10\]](#)
  - Then, acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.[\[13\]](#)
- Data Analysis and Cleanup:
  - Analyze the resulting spectrum, which plots absorbance or transmittance versus wavenumber (cm<sup>-1</sup>).
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
  - After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[\[9\]](#)

## Mass Spectrometry (MS)

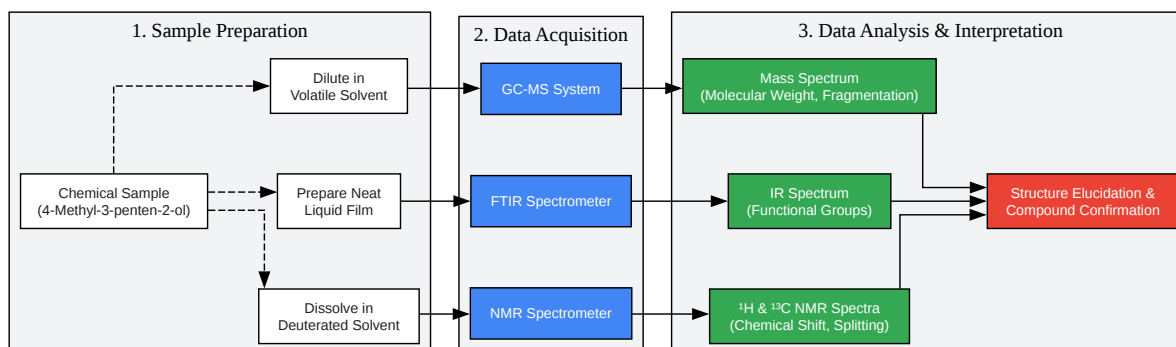
This protocol describes the general procedure for analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS).[\[14\]](#)[\[15\]](#)

- Sample Preparation and Injection:
  - Prepare a dilute solution of **4-Methyl-3-penten-2-ol** in a volatile organic solvent (e.g., pentane or dichloromethane).
  - Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[\[15\]](#)

- Gas Chromatography:
  - The sample is vaporized in the heated injector port and carried by an inert gas (e.g., helium) onto a capillary column.[\[15\]](#)
  - The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A temperature program is used to facilitate the elution of compounds.[\[15\]](#)
- Mass Spectrometry:
  - As **4-Methyl-3-penten-2-ol** elutes from the GC column, it enters the ion source of the mass spectrometer.
  - The molecules are ionized, typically by electron impact (EI), which involves bombarding them with high-energy electrons. This causes the molecule to lose an electron, forming a molecular ion ( $M^+$ ), and also induces fragmentation.[\[16\]](#)
  - The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis:
  - The mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing it to spectral libraries.[\[15\]](#)

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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